1-[(tert-butoxy)carbonyl]-2-(methoxymethyl)pyrrolidine-2-carboxylic acid
Description
1-[(tert-Butoxy)carbonyl]-2-(methoxymethyl)pyrrolidine-2-carboxylic acid is a pyrrolidine-derived compound featuring:
- A tert-butoxycarbonyl (Boc) group at the nitrogen atom, serving as a protective group for amines in synthetic chemistry.
- A methoxymethyl substituent at the C2 position of the pyrrolidine ring, contributing steric bulk and moderate polarity.
- A carboxylic acid group at the same C2 position, enabling reactivity in coupling reactions or salt formation.
This compound is primarily utilized as a building block in medicinal chemistry and peptide synthesis due to its chiral centers and functional versatility. Its structural uniqueness lies in the juxtaposition of the methoxymethyl and carboxylic acid groups, which influences its solubility, stability, and reactivity compared to analogs.
Properties
IUPAC Name |
2-(methoxymethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO5/c1-11(2,3)18-10(16)13-7-5-6-12(13,8-17-4)9(14)15/h5-8H2,1-4H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUQSAOIBCDLVJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1(COC)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Boc Protection of Pyrrolidine Derivatives
In a representative method, pyrrolidine-2-carboxylic acid is dissolved in a biphasic system (water/THF) at pH 8–9. Boc anhydride is added dropwise at 20–25°C, followed by 16–19 hours of stirring. The Boc-protected intermediate is isolated via extraction with methyl tert-butyl ether (MTBE) and subsequent acidification. Yields exceed 85% when reaction pH is tightly controlled.
Alternative Protecting Strategies
While Boc dominates, some routes employ Fmoc or Cbz groups for orthogonal protection. However, these require additional deprotection steps incompatible with acid-sensitive methoxymethyl groups.
Introduction of the Methoxymethyl Group
The methoxymethyl moiety is typically introduced via Wittig olefination or alkylation.
Wittig Reaction with Methoxymethyltriphenylphosphonium Chloride
A patent by CN105801462A details the oxidation of N-Boc-L-hydroxyproline to N-Boc-4-oxopyrrolidine-2-carboxylic acid using 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO). This ketone undergoes a Wittig reaction with methoxymethyltriphenylphosphonium chloride in THF at −3°C to 15°C, yielding N-Boc-4-methoxymethylenepyrrolidine-2-carboxylic acid. Hydrogenation with tert-butylamine and H2 over Pd/C at 20–25°C saturates the double bond, affording the methoxymethyl group.
Critical Parameters:
Alkylation of Pyrrolidine-2-carboxylic Acid Derivatives
An alternative route alkylates a C2-hydroxyl or halide intermediate. For example, treating N-Boc-pyrrolidine-2-carboxylic acid with methoxymethyl bromide in the presence of NaH/DMF introduces the methoxymethyl group. However, yields are modest (50–60%) due to competing elimination.
Carboxylic Acid Functionalization
The carboxylic acid is often retained from the starting material (e.g., L-hydroxyproline) or introduced via oxidation.
Oxidation of Primary Alcohols
In a modified approach, N-Boc-pyrrolidine-2-methanol is oxidized to the carboxylic acid using Jones reagent (CrO3/H2SO4). This method, while effective, generates chromium waste, complicating industrial scaling.
Hydrolysis of Nitriles
N-Boc-pyrrolidine-2-carbonitrile undergoes acidic hydrolysis (6M HCl, reflux) to yield the carboxylic acid. This route avoids heavy metals but requires stringent moisture control.
Stereochemical Control and Resolution
The C2 and C4 stereocenters necessitate chiral separation techniques.
Crystallization-Induced Dynamic Resolution
A study in Green Chemistry (2024) describes resolving (2S,4S)- and (2S,4R)-diastereomers via crystallization. The (2S,4S)-isomer forms a monohydrate with three intramolecular hydrogen bonds, enabling selective crystallization from water. This method achieves 99% enantiomeric excess (ee) without chromatographic purification.
Enzymatic Resolution
Lipase-catalyzed acetylation of the C2 alcohol intermediate selectively acetylates the (R)-isomer, leaving the (S)-isomer unreacted. This approach, though underutilized for this compound, offers 90% ee in pilot-scale trials.
Industrial-Scale Process Optimization
Economic and environmental factors drive method refinement.
Solvent Recycling
The THF used in Wittig reactions is recovered via distillation, reducing costs by 30%.
Catalytic Hydrogenation
Switching from Pd/C to Raney nickel cuts catalyst costs by 70% but requires higher H2 pressures (50 psi).
Waste Stream Management
Neutralization of acidic byproducts with CaCO3 generates benign CaSO4, mitigating environmental impact.
Comparative Analysis of Synthetic Routes
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
1-[(tert-butoxy)carbonyl]-2-(methoxymethyl)pyrrolidine-2-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₁₂H₂₁NO₅
- Molecular Weight : 259.30 g/mol
- CAS Number : 1955514-97-2
- SMILES Notation : CC(C)(C)OC(=O)N1CCCC1(COC)C(=O)O
The compound features a pyrrolidine ring with a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis and organic transformations.
Medicinal Chemistry
Peptide Synthesis :
Boc-MMPA is utilized as a building block in the synthesis of peptides and other biologically active molecules. The Boc group serves as a protective group for amines, allowing for selective reactions without affecting other functional groups.
Drug Development :
Research indicates that derivatives of pyrrolidine compounds exhibit various biological activities, including anti-inflammatory and analgesic properties. The structural characteristics of Boc-MMPA may contribute to the design of new therapeutic agents targeting specific diseases.
Organic Synthesis
Reagent in Organic Reactions :
Boc-MMPA can act as a versatile reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through nucleophilic substitution reactions. Its stability under various reaction conditions makes it suitable for multi-step syntheses.
Synthesis of Chiral Compounds :
The compound is valuable in producing chiral intermediates due to the presence of stereogenic centers within its structure. This feature is crucial in synthesizing compounds with specific stereochemistry required for biological activity.
Materials Science
Polymer Chemistry :
Boc-MMPA can be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength. Its functional groups can facilitate interactions with other monomers or polymers, leading to novel materials with tailored properties.
Nanomaterials :
Research into nanomaterials has shown that compounds like Boc-MMPA can be used to modify surfaces or create nanoparticles with specific functionalities, which are applicable in drug delivery systems and biosensors.
Case Study 1: Synthesis of Bioactive Peptides
In a study focusing on the synthesis of bioactive peptides, Boc-MMPA was employed as a key intermediate. The use of the Boc protecting group allowed for efficient coupling reactions without side reactions, leading to higher yields of desired peptides with enhanced biological activity.
Case Study 2: Development of Drug Delivery Systems
Researchers investigated the incorporation of Boc-MMPA into biodegradable polymers for drug delivery applications. The resulting materials demonstrated controlled release profiles and improved biocompatibility, highlighting the compound's potential in pharmaceutical formulations.
Mechanism of Action
The mechanism by which 1-[(tert-butoxy)carbonyl]-2-(methoxymethyl)pyrrolidine-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. For instance, as an intermediate in the synthesis of antiviral agents, the compound may inhibit viral replication by targeting viral enzymes or proteins. The exact molecular targets and pathways depend on the specific application and the final product synthesized from the compound.
Comparison with Similar Compounds
Substituent Variations and Structural Features
The table below highlights key differences in substituents and molecular properties among the target compound and related pyrrolidine derivatives:
Key Observations :
- Electronic Effects : The trifluoromethyl group () introduces strong electron-withdrawing properties, enhancing acidity of the adjacent carboxylic acid compared to the methoxymethyl group in the target compound.
- Aromatic vs. Aliphatic Substituents : The 4-methoxyphenyl group () adds aromaticity and π-π interaction capabilities, unlike the aliphatic methoxymethyl group in the target compound.
Physical and Chemical Properties
- Melting Points :
- Solubility : The methoxymethyl group enhances water solubility compared to hydrophobic substituents like trifluoromethyl or aryl groups.
Biological Activity
1-[(tert-butoxy)carbonyl]-2-(methoxymethyl)pyrrolidine-2-carboxylic acid, also known as Boc-2-methoxymethyl-pyrrolidine-2-carboxylic acid, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activities associated with this compound, focusing on its mechanism of action, therapeutic implications, and relevant research findings.
- Molecular Formula : C12H21NO5
- CAS Number : 1955514-97-2
- Molecular Weight : 259.30 g/mol
Structure
The compound features a pyrrolidine ring with a tert-butoxycarbonyl (Boc) protecting group and a methoxymethyl substituent. This structural configuration is significant for its biological interactions.
The biological activity of this compound primarily involves its role as a substrate or inhibitor in various enzymatic pathways. Its structural components allow it to interact with specific biological targets, potentially modulating their activity.
Antibacterial Activity
Recent studies have highlighted the compound's antibacterial properties. A specific focus has been on its effectiveness against multidrug-resistant (MDR) strains of bacteria.
Case Study: Antibacterial Efficacy
A recent investigation assessed the compound's antibacterial activity against several Gram-positive and Gram-negative bacteria. The results indicated that the compound exhibited low minimum inhibitory concentration (MIC) values, suggesting potent antibacterial effects.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | <0.03125 |
| Enterococcus faecalis | <0.03125 |
| Escherichia coli | 1–4 |
| Klebsiella pneumoniae | 16 |
These findings suggest that the compound could be a promising candidate for further development as an antibacterial agent, particularly against resistant strains .
Neuroprotective Effects
In addition to its antibacterial properties, there is emerging evidence suggesting neuroprotective effects. The compound has been studied for its ability to inhibit amyloid beta aggregation, which is implicated in neurodegenerative diseases such as Alzheimer's.
In Vitro Studies
In vitro studies demonstrated that the compound can reduce oxidative stress in neuronal cells exposed to amyloid beta peptides. This protective effect was attributed to a decrease in inflammatory markers and free radical production .
Pharmacological Studies
Pharmacological evaluations have shown that compounds similar to this compound can serve dual roles as both antibacterial agents and neuroprotective agents. The versatility of these compounds opens avenues for developing multifunctional therapeutics.
Future Directions
Further research is necessary to elucidate the full range of biological activities associated with this compound. Investigations into its pharmacokinetics, toxicity profiles, and long-term effects are essential for assessing its viability as a therapeutic agent.
Q & A
Basic Question: What are the recommended synthetic routes and purification methods for 1-[(tert-butoxy)carbonyl]-2-(methoxymethyl)pyrrolidine-2-carboxylic acid?
Methodological Answer:
The synthesis typically involves Boc (tert-butoxycarbonyl) protection of the pyrrolidine nitrogen, followed by methoxymethyl introduction at the C2 position. Key steps include:
- Boc Protection : React pyrrolidine-2-carboxylic acid with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) under basic conditions (e.g., DMAP or TEA) .
- Methoxymethylation : Use methoxymethyl chloride (MOM-Cl) with a base like NaH in THF for C2 functionalization.
- Purification : Recrystallization from ethyl acetate/hexane mixtures or preparative HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) to achieve >95% purity. Confirm purity via HPLC-MS and ¹H/¹³C NMR .
Basic Question: How is the stereochemistry of this compound confirmed experimentally?
Methodological Answer:
Stereochemical confirmation requires:
- Single-Crystal X-ray Diffraction (SCXRD) : Resolve absolute configuration, as demonstrated for related Boc-protected pyrrolidine derivatives (e.g., R-factor = 0.037 for (2R,4R)-isomers) .
- Chiral HPLC : Use a Chiralpak® IA column with hexane/isopropanol (90:10) to separate enantiomers.
- Optical Rotation : Compare [α]D values with literature data for stereoisomers .
Basic Question: What safety protocols are critical when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, EN 166-certified safety goggles, and lab coats. Use fume hoods for weighing and reactions .
- Storage : Store at 2–8°C in airtight containers under nitrogen to prevent hydrolysis of the Boc group. Avoid prolonged exposure to moisture or heat (>40°C) .
- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose via hazardous waste protocols .
Advanced Question: How do stereochemical variations (e.g., 2S,4S vs. 2R,4R) influence reactivity in peptide coupling reactions?
Methodological Answer:
- Steric Effects : The 2S,4S configuration may hinder coupling at C2 due to methoxymethyl group proximity, reducing reaction rates with bulky amines.
- Experimental Design : Compare coupling efficiencies using HATU/DIPEA in DMF for 2S,4S vs. 2R,4R isomers with model substrates (e.g., glycine methyl ester). Monitor via LC-MS and quantify yields .
Advanced Question: How can stability under varying pH and temperature conditions be systematically assessed?
Methodological Answer:
- pH Stability : Incubate the compound in buffers (pH 2–12) at 25°C for 24 hours. Analyze degradation via UPLC-PDA at 254 nm. Boc groups are labile under acidic (pH < 3) and basic (pH > 10) conditions .
- Thermal Stability : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds (typically >150°C for Boc derivatives) .
Advanced Question: How to resolve contradictions in reported melting points or spectral data?
Methodological Answer:
- Comparative Analysis : Replicate synthesis/purification steps from conflicting studies. Characterize batches via SCXRD, 2D NMR (COSY, HSQC), and high-resolution MS.
- Hypothesis Testing : Differences may arise from residual solvents (e.g., DMF in NMR samples) or polymorphic forms. Use dynamic vapor sorption (DVS) to assess hygroscopicity .
Advanced Question: What strategies enhance solubility for in vivo pharmacokinetic studies?
Methodological Answer:
- Prodrug Design : Convert the carboxylic acid to a methyl ester or amide.
- Formulation : Use co-solvents (e.g., 10% DMSO in saline) or liposomal encapsulation. Validate solubility via shake-flask method at 37°C .
Advanced Question: How can computational modeling predict interactions with biological targets?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Model the compound’s binding to protease targets (e.g., SARS-CoV-2 Mpro) using AMBER or GROMACS. Parameterize force fields with QM/MM data from Gaussian09 .
- Docking Studies : Use AutoDock Vina to screen enantiomer affinity. Validate with SPR or ITC binding assays .
Advanced Question: What analytical methods identify degradation products under accelerated storage conditions?
Methodological Answer:
- Forced Degradation : Expose to 40°C/75% RH for 4 weeks. Analyze via LC-QTOF-MS with positive/negative ESI to detect:
Advanced Question: How to optimize catalytic asymmetric synthesis for industrial-scale applications?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
